molecular formula C20H32O3 B035056 8(R)-Hete CAS No. 105500-09-2

8(R)-Hete

Cat. No. B035056
M. Wt: 320.5 g/mol
InChI Key: NLUNAYAEIJYXRB-GTYUHVKWSA-N
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Description

Heterocyclic compounds play a pivotal role in the realm of organic chemistry, serving as core structures in numerous biologically active molecules, pharmaceuticals, and materials science. Among them, compounds like "8(R)-HETE" belong to a class of biologically significant molecules due to their involvement in various physiological processes.

Synthesis Analysis

The synthesis of heterocyclic compounds like "8(R)-HETE" can involve transition metal-mediated methodologies, which are celebrated for their efficiency and versatility. Techniques such as transition metal-catalyzed reactions offer a pathway to these compounds through atom-economical and convergent strategies from readily accessible materials, under mild conditions (Gulevich, Dudnik, Chernyak, & Gevorgyan, 2013). Additionally, ultrasound-assisted one-pot multicomponent synthesis has emerged as a valuable tool for creating structurally diverse heterocycles, aligning with the principles of green chemistry by enhancing reaction rates and yields while minimizing by-products (Banerjee, 2017).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including those similar to "8(R)-HETE," often features aromatic systems that contribute to their stability and biological activity. For instance, the electronic structure and aromaticity of hetero[8]circulenes highlight the significance of molecular symmetry and π-conjugation in determining the stability and optical properties of these compounds (Baryshnikov, Minaev, & Minaeva, 2015).

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions that can be harnessed for further functionalization or for the synthesis of complex molecules. Rhodium-catalyzed C-H bond activation, for example, is a powerful strategy for the regioselective modification of heterocycles, allowing for the introduction of diverse functional groups onto the heterocyclic scaffold (Colby, Bergman, & Ellman, 2010).

properties

IUPAC Name

(5Z,8R,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-GTYUHVKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501318647
Record name 8(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8(R)-Hete

CAS RN

105500-09-2
Record name 8(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105500-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501318647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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